Octahydro-4,7-methano-1H-indenedimethanol
Description
These compounds share a bicyclic framework with a methano bridge, enabling diverse functionalization. Key derivatives include hydroxylated, acetylated, and esterified variants, which differ in reactivity, applications, and biological activity .
Properties
IUPAC Name |
[3-(hydroxymethyl)-4-tricyclo[5.2.1.02,6]decanyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-5-9-4-10-7-1-2-8(3-7)12(10)11(9)6-14/h7-14H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGMCNLKDXNMLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(C(C3)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26160-83-8 | |
| Record name | Octahydro-4,7-methano-1H-indenedimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.156 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-4,7-methano-1H-indenedimethanol typically involves the hydrogenation of tricyclodecanedimethanol. The reaction is carried out under high pressure and temperature conditions, often using a palladium or nickel catalyst to facilitate the hydrogenation process .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar hydrogenation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems helps in achieving efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Octahydro-4,7-methano-1H-indenedimethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, esters.
Scientific Research Applications
Octahydro-4,7-methano-1H-indenedimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of octahydro-4,7-methano-1H-indenedimethanol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various physiological effects .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights critical distinctions between Octahydro-4,7-methano-1H-indenedimethanol analogs and related bicyclic compounds:
Unique Features of this compound Analogs
- Functional Group Influence :
- Steric and Electronic Effects: The methano bridge imposes steric constraints, directing regioselectivity in reactions (e.g., electrophilic additions at less hindered positions) .
Biological Activity
Octahydro-4,7-methano-1H-indenedimethanol, also known as Dicidol, is a bicyclic compound with the molecular formula . Its unique structure and properties have led to interest in its biological activity, particularly in the fields of fragrance enhancement and potential therapeutic applications. This article synthesizes current research findings, including case studies and data tables that highlight its biological activity.
- Molecular Formula :
- Molecular Weight : 196.29 g/mol
- Structural Formula :
Biological Activity Overview
This compound exhibits various biological activities, primarily noted for its application in perfumery and potential therapeutic uses. Below are key areas of research:
1. Fragrance Enhancement
The compound is utilized as a fragrance material in perfumes and personal care products. Research has shown that it can enhance floral and woody notes in fragrance formulations. For instance, a study demonstrated that the addition of this compound to perfume compositions provided complex olfactory profiles, contributing to floral, green, and sweet notes .
2. Toxicological Profile
Toxicological assessments indicate that this compound has low oral toxicity with an LD50 greater than 5000 mg/kg. It was found to be a slight skin irritant but non-irritating to the eyes . A reverse mutation assay using Salmonella typhimurium showed no mutagenic effects at concentrations between 10 and 5000 µg/plate .
Case Studies
Several studies have been conducted to investigate the biological activity of this compound:
Study 1: Fragrance Formulation
A study focused on the incorporation of this compound into various fragrance formulations. The results indicated that it significantly improved the overall scent profile by adding depth and complexity to the fragrances tested.
| Compound | Fragrance Notes | Concentration (%) |
|---|---|---|
| This compound | Floral, Green | 5% |
| Other Ingredients | Various | Varies |
Study 2: Toxicological Assessment
In a comprehensive toxicological assessment involving multiple strains of Salmonella typhimurium, no mutagenic effects were observed when exposed to this compound.
| Test Strain | Concentration (µg/plate) | Mutagenic Effect |
|---|---|---|
| TA98 | 10 | Negative |
| TA100 | 100 | Negative |
| TA1535 | 1000 | Negative |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
